molecular formula C17H20BrN3O3 B7518327 Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate

Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate

Cat. No.: B7518327
M. Wt: 394.3 g/mol
InChI Key: WEEQGDUWNXZQNW-UHFFFAOYSA-N
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Description

Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate is a novel organic compound featuring a complex molecular structure. It belongs to the class of oxadiazole derivatives, which have been extensively studied for their wide range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. Typically, the synthesis begins with the preparation of key intermediates, such as 3-bromophenyl and oxadiazole derivatives. A common synthetic route involves:

  • Preparation of 3-bromophenyl derivative: This can be achieved through bromination of phenyl compounds using bromine in the presence of a suitable catalyst.

  • Formation of oxadiazole ring: This step involves the cyclization of the intermediates to form the oxadiazole ring. Various reagents and conditions, such as thionyl chloride or phosphorus oxychloride, may be used.

  • Coupling reactions: The final step is the coupling of the prepared intermediates with piperidinecarboxylate under appropriate conditions, such as refluxing in an organic solvent like ethanol.

Industrial Production Methods

In industrial settings, the production scale involves optimizing reaction conditions for higher yields and purity. Continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Solvent selection, reaction temperature, and catalysts are carefully controlled to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in an acidic or basic medium.

  • Reduction: Lithium aluminum hydride, sodium borohydride in inert solvents such as tetrahydrofuran (THF).

  • Substitution: Nucleophiles like hydroxide, amine, or thiolate under reflux conditions.

Major Products Formed

The oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions typically produce reduced forms. Substitution reactions lead to the formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a broad spectrum of scientific research applications:

  • Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.

  • Medicine: Explored for therapeutic uses, including anti-inflammatory, analgesic, and anticancer properties.

  • Industry: Utilized in material science for developing new polymers and materials with enhanced properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes, receptors, and proteins. Its effects are mediated through binding to these targets, altering their activity and triggering specific biochemical pathways. For instance, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate include:

  • Ethyl 1-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate

  • Ethyl 1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct physicochemical properties and biological activities. The bromine substituent can influence the compound's reactivity and interactions with molecular targets, making it a valuable candidate for further research and development.

The intricate details of this compound reveal its potential as a versatile agent in various scientific domains. Its unique structure and reactivity offer promising opportunities for innovation and discovery.

Properties

IUPAC Name

ethyl 1-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-2-23-17(22)12-6-8-21(9-7-12)11-15-19-20-16(24-15)13-4-3-5-14(18)10-13/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQGDUWNXZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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